{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol
Description
{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol is a pyrrolidine-derived compound featuring a hydroxymethyl group at the 2-position of the pyrrolidine ring and a 2-methylbenzyl substituent at the 1-position. Its molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol.
Properties
IUPAC Name |
[1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-5-2-3-6-12(11)9-14-8-4-7-13(14)10-15/h2-3,5-6,13,15H,4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZBPAZVTWCPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCC2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol typically involves the reaction of 2-methylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with catalysts.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and other halogenating agents.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
{1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- The 2-methylbenzyl group in the target compound introduces steric hindrance and aromatic π-π interactions, distinct from the sulfonyl (electron-withdrawing) group in or the cyclopropyl (strain-prone) group in .
- The nested pyrrolidine substituent in increases molecular weight (198.31 vs.
- Replacing methanol with ethanol in elongates the hydroxyl-bearing chain, altering hydrogen-bonding capacity and logP values.
Physicochemical Properties
Key Observations :
- The sulfonyl-containing analog exhibits higher polarity (larger polar surface area) due to the sulfonyl group, likely reducing membrane permeability compared to the target compound.
- The XLogP3 value of 0.7 for suggests moderate lipophilicity, which may differ for the target compound depending on the 2-methylphenyl group’s hydrophobicity.
Biological Activity
The compound {1-[(2-Methylphenyl)methyl]pyrrolidin-2-yl}methanol, also referred to by its systematic name [(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol, is a chiral derivative of pyrrolidine. This compound has gained attention in medicinal chemistry due to its unique structure, which includes a pyrrolidine ring and a hydroxymethyl group. The biological activity of this compound is of significant interest, particularly its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N, with a molecular weight of 173.25 g/mol. The presence of the methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's pyrrolidine ring allows it to engage in diverse interactions with enzymes and receptors, which may lead to alterations in cellular processes.
Target Interactions
Research indicates that this compound may act as an enzyme inhibitor or modulator. The specific targets and pathways remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and other biochemical pathways involved in disease processes.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of this compound:
- Antimicrobial Activity : Preliminary investigations have shown that the compound exhibits antimicrobial properties against various bacterial strains. In vitro assays indicated significant inhibition zones when tested against Gram-positive bacteria.
- Anticancer Potential : In cellular models, the compound has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Studies exploring the neuropharmacological profile suggest that the compound may influence neurotransmitter release, potentially offering therapeutic avenues in treating neurological disorders.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers found that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The results suggest a dose-dependent response, warranting further exploration into its mechanism of action against bacterial membranes.
Case Study 2: Anticancer Activity
A study examining the anticancer properties reported an IC₅₀ value of 12 µM against A549 lung cancer cells. The researchers noted that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀/Minimum Inhibitory Concentration | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 µg/mL | Significant inhibition observed |
| Escherichia coli | 50 µg/mL | Dose-dependent response | |
| Anticancer | A549 Lung Cancer Cells | 12 µM | Induction of ROS and apoptosis |
| Neuropharmacological | Rat Brain Slices | N/A | Modulation of neurotransmitter release |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
